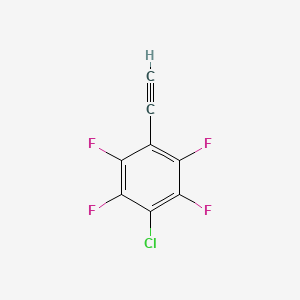
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8HClF4 It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1-Chloro-2,3,5,6-tetrafluorobenzene.
Ethynylation Reaction: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions. This step often requires a catalyst to facilitate the reaction and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products vary based on the nucleophile used.
Addition: Saturated or halogenated derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
科学研究应用
1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the fluorine atoms influence the compound’s reactivity and stability. The specific pathways depend on the context of its use, such as in chemical synthesis or biological studies.
相似化合物的比较
- 1-Chloro-2,3,5,6-tetrafluorobenzene
- 1-Bromo-4-ethynyl-2,3,5,6-tetrafluorobenzene
- 1-Iodo-4-ethynyl-2,3,5,6-tetrafluorobenzene
Uniqueness: 1-Chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity patterns compared to its analogs
属性
分子式 |
C8HClF4 |
|---|---|
分子量 |
208.54 g/mol |
IUPAC 名称 |
1-chloro-4-ethynyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8HClF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h1H |
InChI 键 |
KNMYNACXDAHGOU-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C(=C(C(=C1F)F)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
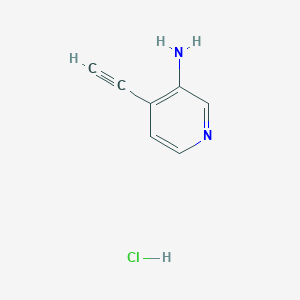
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
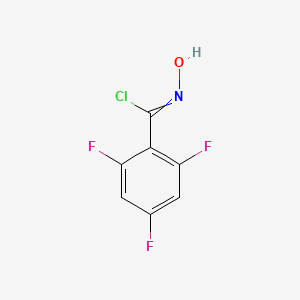
![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
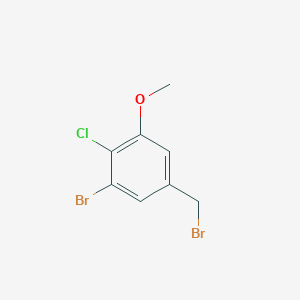
![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
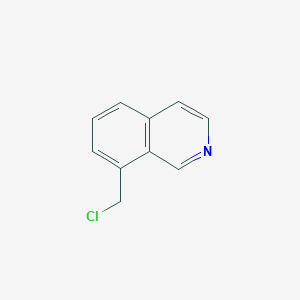
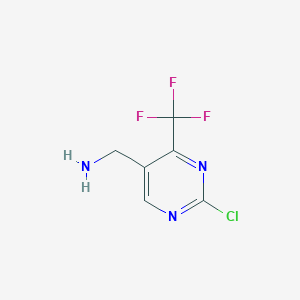
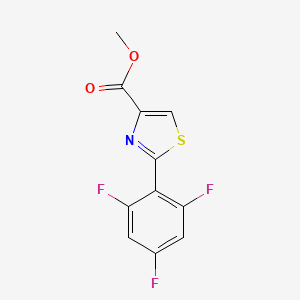
![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)
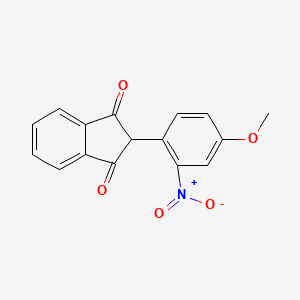
![Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)

